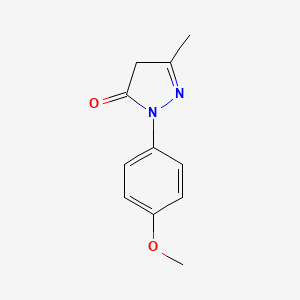
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one often involves regiospecific reactions, where the precise control over the regioisomer formed is crucial. Spectroscopic techniques, alongside single-crystal X-ray analysis, play a pivotal role in the unambiguous determination of the molecular structures of these compounds. For instance, Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers without X-ray crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Molecular structure analysis through experimental and theoretical studies, including spectroscopic evaluations and quantum studies, is essential in understanding the physical and chemical properties of these compounds. Tamer et al. (2015) conducted a combined experimental and theoretical study on a structurally similar molecule, revealing insights into its nonlinear optical activity through spectroscopic and NBO analysis (Tamer et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives are versatile, leading to a variety of functional groups and structures. Halim and Ibrahim (2022) detailed the ring-opening and closure reactions of a related compound, demonstrating the compound's reactivity and the impact of different functional groups on its chemical properties (Halim & Ibrahim, 2022).
Physical Properties Analysis
The physical properties of such compounds are closely linked to their molecular structure. The crystal packing, hydrogen bonding, and conformational differences significantly affect the compound's stability and behavior in different states. Studies like those by Kumarasinghe et al. (2009) provide valuable data on the solid-state properties and the molecular interactions that stabilize the crystal structure of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one derivatives are influenced by their functional groups and molecular geometry. Research by Tamer et al. (2015) into the nonlinear optical properties of related compounds sheds light on the electronic structure and reactivity, providing a basis for understanding the chemical behavior of these molecules (Tamer et al., 2015).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Tautomerism : The structures of several NH-pyrazoles, including compounds related to "1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one", have been analyzed using X-ray crystallography and NMR spectroscopy. These studies highlight the significance of tautomerism in these compounds (Cornago et al., 2009).
Preparation and Structural Confirmation : Research has been conducted on the preparation of new 1H-pyrazole derivatives, including those with methoxyphenyl groups, and their structural confirmation using various spectroscopic techniques (Wang et al., 2013).
Synthesis and Crystallographic Study : The synthesis of certain pyrazol-3-yl propionic acids and esters, closely related to the compound of interest, has been examined. The crystal structures of these compounds have been determined, providing insights into their molecular configurations (Kumarasinghe et al., 2009).
Antibacterial Activity : Some pyrazole derivatives have been synthesized and evaluated for their antibacterial activity. This research suggests potential applications in the development of new antibacterial agents (Rai et al., 2009).
Organized Assemblies of Ionic Salts : Studies have explored the reactions of methoxyphenyl-pyrazole compounds with acids, leading to organized assemblies of protonated pyrazole-based ionic salts. Such research provides insights into molecular interactions and potential applications in materials science (Zheng et al., 2013).
Ultrasound-mediated Synthesis : Ultrasound-mediated catalyst-free protocols have been developed for synthesizing bis-pyrazol-5-ols, demonstrating an efficient and green approach in organic synthesis (Shabalala et al., 2020).
Wirkmechanismus
Target of Action
PMPMP is primarily used as a labeling reagent in the analysis of reductive monosaccharides . It interacts with these monosaccharides, which can be considered its primary targets .
Mode of Action
PMPMP interacts with its targets (reductive monosaccharides) through a process that is pH-dependent . The compound forms derivatives with these monosaccharides, and the separation of these derivatives is influenced by the pH of the environment . The elution orders of these derivatives are rationalized by geometric factors involved in the presence of hydroxyl groups at C2 and C3 positions of the saccharide moiety .
Biochemical Pathways
The biochemical pathways affected by PMPMP involve the analysis of reductive monosaccharides . The compound forms derivatives with these monosaccharides, which can then be separated and analyzed using high-performance liquid chromatography diode array detection coupled to electrospray ionization mass spectrometry .
Result of Action
The result of PMPMP’s action is the formation of derivatives with reductive monosaccharides . These derivatives can then be separated and analyzed, providing valuable information about the composition and structure of the monosaccharides .
Action Environment
The action of PMPMP is influenced by the pH of the environment . The separation of the derivatives formed by PMPMP with reductive monosaccharides is found to be pH-dependent, with acceptable separations obtained at pH less than 4.5 .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-7-11(14)13(12-8)9-3-5-10(15-2)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFCBNWVKOBJLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976273 | |
| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5(4H)-one | |
CAS RN |
60798-06-3 | |
| Record name | 1-(4-Methoxy)phenyl-3-methyl-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060798063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of PMPMP in current research?
A1: PMPMP is primarily used as a derivatizing agent for carbohydrates in analytical chemistry. [, , ] This process enhances the detectability of carbohydrates in techniques like high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE).
Q2: Why is PMPMP preferred for derivatizing complex oligosaccharides, especially those derived from glycoconjugates?
A2: PMPMP demonstrates superior performance compared to other precolumn labeling methods. [] Its effectiveness extends even to complex carbohydrate chains containing sialic acids. This makes it particularly useful for analyzing oligosaccharides found in glycoproteins and glycolipids.
Q3: Are there any studies exploring the potential therapeutic applications of PMPMP or its derivatives?
A3: While PMPMP is primarily known for its role in analytical chemistry, one study highlights the potential use of compounds synthesized using PMPMP as analgesics. [] Researchers explored the electrochemical oxidation of catechol derivatives in the presence of 1-phenyl-3-methyl-5-pyrazolone (PMP), a closely related compound to PMPMP. The resulting products showed promise for potential medical applications, particularly as analgesics. Further research is needed to confirm these findings and explore other potential therapeutic applications.
Q4: What analytical techniques are used to characterize and quantify PMPMP and its derivatives?
A4: Various techniques are employed to characterize PMPMP derivatives, including FT-IR, 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. [] These methods provide insights into the structure, purity, and composition of the synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[[acetamido(sulfanylidene)methyl]amino]phenyl]-2-thiophenecarboxamide](/img/structure/B1203733.png)

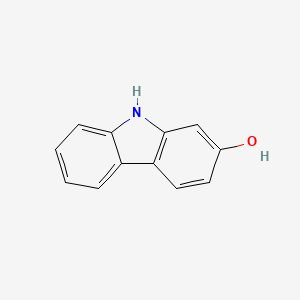

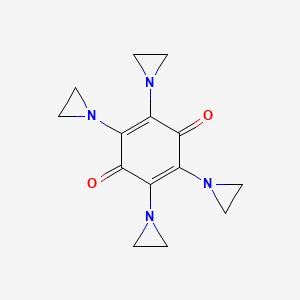
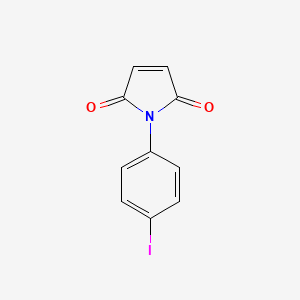


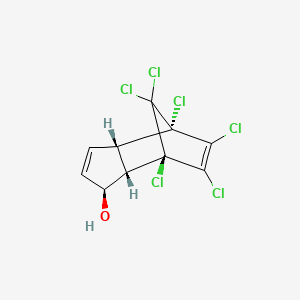
![(2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol](/img/structure/B1203745.png)